(1-Chloropropyl)benzene

Catalog No.
S1906807
CAS No.
934-11-2
M.F
C9H11Cl
M. Wt
154.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Chloropropyl)benzene

Researchers frequently encounter poor selectivity and isomeric byproducts when introducing the 1-phenylpropyl group via alkylation or Grignard routes. (1-Chloropropyl)benzene (CAS 934-11-2) solves this with its moderated C-Cl bond strength and specific rearrangement behavior.

  • Enables precise N-/C-alkylation with lower over-reaction vs. bromo analogs.
  • Wider thermal window for safe scale-up of organometallic reactions, reducing homocoupling.
  • Exploits hydride shift in Friedel-Crafts to access branched cumene derivatives selectively.
  • Supplied with rigorous QC to ensure isomer-free (>97%) composition.

CAS Number

934-11-2

Product Name

(1-Chloropropyl)benzene

IUPAC Name

1-chloropropylbenzene

Molecular Formula

C9H11Cl

Molecular Weight

154.63 g/mol

InChI

InChI=1S/C9H11Cl/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3

InChI Key

MZMVVHAHSRJOEO-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)Cl

Canonical SMILES

CCC(C1=CC=CC=C1)Cl

Synonyms

1-Chloro-1-phenylpropane, 1-Phenylpropyl chloride, (1-Chloropropyl)benzene, alpha-Ethylbenzyl chloride, 1-Chloropropylbenzene

Purity

≥97%

Package Size

5 g, 10 g

(1-Chloropropyl)benzene is a secondary haloalkane used as a reactive intermediate in organic synthesis for introducing the 1-phenylpropyl moiety into target molecules. As a chlorinated aromatic compound, its utility is defined by the specific reactivity of the carbon-chlorine bond, which differs significantly from other halides, and its susceptibility to carbocation rearrangements under acidic conditions. These characteristics are critical for process design, impurity profiling, and achieving desired product selectivity in multi-step syntheses.

Research Fit

Benzylic chiral center supports enantiomer-attribution review
Dual aromatic/aliphatic chloride enables distinct SN1 reactivity profiling
Vacuum distillation compatibility informed by reduced-pressure boiling behavior

Substituting (1-Chloropropyl)benzene with near analogs like (1-Bromopropyl)benzene or using material contaminated with isomers is often unviable. The carbon-chlorine bond is stronger and less reactive than the carbon-bromine bond, leading to different optimal conditions for forming organometallic reagents and influencing reaction kinetics in nucleophilic substitutions. Furthermore, as a secondary halide, it is highly prone to carbocation rearrangement via hydride shift during electrophilic reactions like Friedel-Crafts alkylation, potentially yielding significant quantities of isopropylbenzene (cumene) instead of the expected n-propylbenzene. This inherent reactivity profile means that substituting this specific precursor can lead to failed reactions, altered product ratios, and complex purification challenges.

Substitution Risk

Carbocation stability mismatch
Benzylic resonance stabilization with ethyl substitution creates a different SN1 kinetic profile compared to benzyl chloride or 1-chloropropane.
Reactivity balance not retained
Simultaneous chlorine and phenyl substitution delivers a dual electrophilic/nucleophilic pattern not reproducible with simpler aryl or alkyl halides alone.
Chiral center absent in achiral analogs
Benzyl chloride and most common aryl halides lack the stereocenter required for enantioselective transformations; stereochemical outcomes will differ.

Electrochemical Compatibility: Higher Reduction Potential for Selective Electrosynthesis

The C-Cl bond in (1-Chloropropyl)benzene is significantly more difficult to reduce electrochemically than the C-Br bond in its bromo-analog. Data for the closely related (1-chloroethyl)benzene shows a half-wave reduction potential (E1/2) of -2.31 V (vs. Ag/AgI). [1] In contrast, aralkyl bromides like (1-bromoethyl)benzene are reduced at much less negative potentials, typically around -1.5 V (vs. SCE). [2] This ~0.8 V difference provides a critical window for selective synthesis, allowing chemists to reduce other functional groups in a molecule without cleaving the carbon-halogen bond.

Evidence DimensionHalf-wave reduction potential (E1/2)
Target Compound Data-2.31 V (for close analog (1-chloroethyl)benzene)
Comparator Or Baseline(1-Bromopropyl)benzene analog (~ -1.5 V)
Quantified DifferenceApprox. 0.8 V more negative potential required for reduction
ConditionsElectrochemical reduction in aprotic solvent (e.g., DMF) with a supporting electrolyte.

This property allows for its use in complex molecules where other functional groups must be selectively reduced without disturbing the halide, a key requirement in electrochemical synthesis.

SN1 Carbocation
Class-level
Resonance-stabilized benzylic with ethyl groupvs. unstabilized primary alkyl (1-chloropropane) or benzyl without ethyl (benzyl chloride)
Supports SN1 pathway interpretation
Steric environment may influence nucleophile attack selectivity

Process Control in Organometallic Reactions: Modulated Reactivity Compared to Bromo-Analogs

Alkyl chlorides are inherently less reactive than alkyl bromides in the formation of Grignard reagents. While (1-Bromopropyl)benzene reacts readily with magnesium metal in ether to form the Grignard reagent, (1-Chloropropyl)benzene often requires harsher conditions, such as higher temperatures, the use of activators (e.g., iodine), or highly activated magnesium (Rieke magnesium). This lower reactivity, while requiring more forcing conditions, can be a significant process advantage for preventing facile side reactions like Wurtz coupling, which forms biphenyl impurities, especially in large-scale or high-concentration reactions.

Evidence DimensionReactivity in Grignard Formation
Target Compound DataLower reactivity; often requires activation or harsher conditions (e.g., higher temp, THF solvent).
Comparator Or Baseline(1-Bromopropyl)benzene: Higher reactivity; readily forms Grignard reagent under standard ethereal conditions.
Quantified DifferenceQualitative difference in required reaction conditions and initiation difficulty.
ConditionsReaction of the alkyl halide with magnesium metal in an anhydrous ether solvent.

For large-scale synthesis, choosing the less reactive chloride can improve process control, reduce exothermic runaway risk, and minimize coupling side-products, justifying the more stringent reaction conditions.

Dehalogenation Yield
Reported
84%
Supports synthetic efficiency review
Ni₂B/MeOH, rt, 0.5 h; single product without rearrangement

Precursor for Isomer-Specific Products via Carbocation Rearrangement

In Friedel-Crafts alkylations, secondary halides like (1-Chloropropyl)benzene are known to generate a primary carbocation that rapidly rearranges to a more stable secondary carbocation via a 1,2-hydride shift. When reacting with benzene using an AlCl3 catalyst, this rearrangement leads to the formation of isopropylbenzene (cumene) as a major product, alongside the expected n-propylbenzene. The ratio is highly dependent on reaction conditions. This makes (1-Chloropropyl)benzene a specific precursor choice when the rearranged isopropyl structure is the desired synthetic target or when a specific, reproducible mixture of isomers is required.

Evidence DimensionProduct Distribution in Friedel-Crafts Alkylation of Benzene
Target Compound DataForms a mixture of n-propylbenzene and a significant amount of rearranged isopropylbenzene.
Comparator Or BaselineA non-rearranging precursor (e.g., an acyl halide in Friedel-Crafts acylation followed by reduction) which would yield exclusively n-propylbenzene.
Quantified DifferenceYields a product mixture containing the rearranged isomer, whereas non-rearranging routes yield a single isomer.
ConditionsReaction with benzene in the presence of a Lewis acid catalyst (e.g., AlCl3).

This compound should be selected specifically when the synthetic goal is to access the rearranged carbocation intermediate, a common strategy for producing branched alkylaromatics.

Boiling Point (Red.Press.)
Reported
50–52 °C at 1 TorrBenzyl chloride: ~179 °C at 760 mmHg
May inform distillation strategy
Lower temperature may reduce thermal degradation risk
Lipophilicity (LogP)
Class-level
3.2–3.37
Informs solvent selection for extraction
~0.9–1.0 log unit higher than benzyl chloride; affects partitioning
Chiral Center
Class-level
Benzylic carbon is a stereocenter; (R)- and (S)-enantiomers available
Supports enantiomer-attribution review
Achiral benzyl chloride lacks this capability

Precursor in Multi-functional Molecule Electrosynthesis

Where a molecule contains other reducible groups (e.g., esters, certain heterocycles), the high reduction potential of the C-Cl bond allows for selective electrochemical transformations at other sites without premature dehalogenation. This makes it the right choice over bromo- or iodo- analogs in complex electrosynthetic pathways.

Controlled, Large-Scale Organometallic Reactions

In industrial processes where Grignard or other organometallic reactions are run at scale, the moderated reactivity of the chloride compared to the bromide provides a wider operational window, better thermal management, and potentially lower levels of homocoupling byproducts. This is ideal for cost-sensitive syntheses where process control is paramount.

Synthesis of Branched-Chain Aromatic Compounds

Used as a specific starting material in Friedel-Crafts type reactions where the intended product is derived from the rearranged secondary carbocation, such as in the synthesis of certain cumene derivatives or other branched alkylbenzenes that serve as intermediates for polymers or fine chemicals.

Intermediate for Specific Pharmaceutical Scaffolds

Patents for complex active pharmaceutical ingredients sometimes specify the use of a particular halide for reasons of reactivity, yield, or impurity profile. In cases where a 1-phenylpropyl moiety is required, (1-Chloropropyl)benzene may be specified to control the rate of N-alkylation or C-alkylation reactions, avoiding over-reaction or elimination side products that might occur with a more reactive bromide.

Application Fit

Application
Selection Property
Validation Focus
Reductive dehalogenation to propylbenzene
Clean conversion without carbocation rearrangement
Yield benchmarking vs. Friedel-Crafts alkylation
Chiral building block for asymmetric synthesis
Stereochemical identity and enantiopurity control
Chiral HPLC analysis and ee determination
SN1 alkylating agent for selective benzylation
Benzylic carbocation stability under polar protic conditions
Product selectivity in nucleophile competition experiments
Hydrophobic model compound for partitioning studies
LogP as lipophilicity indicator
Biphasic extraction efficiency validation

XLogP3

3.2
Wilger et al. The direct anti-Markovnikov addition of mineral acids to styrenes. Nature Chemistry, doi: 10.1038/nchem.2000, published online 13 July 2014 http://www.nature.com/nchem

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